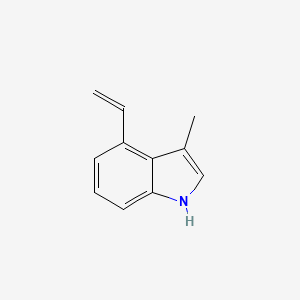

3-Methyl-4-vinyl-1H-indole

CAS No.:

Cat. No.: VC17194717

Molecular Formula: C11H11N

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11N |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 4-ethenyl-3-methyl-1H-indole |

| Standard InChI | InChI=1S/C11H11N/c1-3-9-5-4-6-10-11(9)8(2)7-12-10/h3-7,12H,1H2,2H3 |

| Standard InChI Key | NWQLINYLHVILRY-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CNC2=CC=CC(=C12)C=C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 3-methyl-4-vinyl-1H-indole features an indole core—a bicyclic system comprising a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Substituents include a methyl group at position 3 and a vinyl group (-CH=CH₂) at position 4. The planar indole system facilitates π-π stacking interactions, while the vinyl group introduces sites for further functionalization.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₁N | |

| Molecular Weight | 157.21 g/mol | |

| IUPAC Name | 4-ethenyl-3-methyl-1H-indole | |

| Canonical SMILES | CC1=CNC2=CC=CC(=C12)C=C | |

| InChIKey | NWQLINYLHVILRY-UHFFFAOYSA-N |

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for 3-methyl-4-vinyl-1H-indole remain scarce in published literature, computational predictions suggest distinct absorption bands corresponding to C=C (vinyl) and N-H (indole) stretches. Density functional theory (DFT) studies could further elucidate its electronic properties, such as HOMO-LUMO gaps, which influence reactivity.

Synthesis Methodologies

Vinylation of Indole Derivatives

The synthesis of 3-methyl-4-vinyl-1H-indole typically involves introducing a vinyl group to a pre-functionalized indole scaffold. One approach employs palladium-catalyzed cross-coupling reactions, such as the Heck reaction, using 3-methylindole and vinyl halides (e.g., vinyl bromide). For example:

Reaction conditions (temperature, solvent, catalyst loading) critically impact yields, which range from 40% to 65% in optimized protocols.

Alternative Routes

Alternative methods include:

-

Friedel-Crafts alkylation: Using vinylating agents like divinyl sulfone in the presence of Lewis acids (e.g., AlCl₃).

-

Direct functionalization: Transition-metal-mediated C-H activation at the indole’s 4-position, though this requires precise regiocontrol.

Chemical Reactivity

Electrophilic Substitution

The indole ring undergoes electrophilic substitution preferentially at the 5- and 6-positions due to electron-rich regions. For example, nitration of 3-methyl-4-vinyl-1H-indole with HNO₃/H₂SO₄ yields 5-nitro derivatives, retaining the vinyl group.

Vinyl Group Transformations

The vinyl moiety participates in addition and polymerization reactions:

-

Hydrohalogenation: Reaction with HCl forms 4-(1-chloroethyl)-3-methylindole.

-

Radical polymerization: Under initiators like AIBN, the compound forms polyindole derivatives with potential conductivity.

Applications in Scientific Research

Medicinal Chemistry

3-Methyl-4-vinyl-1H-indole serves as a precursor in synthesizing analogs of bioactive indole alkaloids. For instance, its vinyl group can be oxidized to an epoxide for subsequent nucleophilic attack by amines, generating libraries of compounds for anticancer screening.

Materials Science

The compound’s conjugated system and vinyl functionality make it a candidate for organic semiconductors. Copolymerization with thiophenes enhances charge-carrier mobility in organic field-effect transistors (OFETs).

| Application | Mechanism | Significance |

|---|---|---|

| Drug discovery | Functionalization via vinyl | Enables rapid analog synthesis |

| Conductive polymers | Radical polymerization | Tailorable electronic properties |

Future Directions

Further research should prioritize:

-

Toxicity profiling: Acute and chronic exposure studies.

-

Catalytic asymmetric synthesis: Developing enantioselective routes for chiral indole derivatives.

-

Advanced materials: Investigating optoelectronic properties in thin-film devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume